5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C9H6Cl2N2S3 and a molecular weight of 309.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a thiadiazole ring and a dichlorobenzyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dichlorobenzyl group contribute to its binding affinity and specificity for certain proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Benzylthio)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the dichlorobenzyl group.
5-(Methylthio)-1,3,4-thiadiazole-2-thiol: Contains a methylthio group instead of the dichlorobenzyl group.
Uniqueness
5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the dichlorobenzyl group, which enhances its chemical reactivity and binding affinity for certain molecular targets. This makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S3/c10-6-2-1-3-7(11)5(6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIYFUJPCLRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=S)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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